molecular formula C10H8BrN3 B2956834 3-(5-bromo-1H-indazol-1-yl)propanenitrile CAS No. 1312138-92-3

3-(5-bromo-1H-indazol-1-yl)propanenitrile

Cat. No.: B2956834
CAS No.: 1312138-92-3
M. Wt: 250.099
InChI Key: FIAALLXLVUFYDE-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indazol-1-yl)propanenitrile is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position of the indazole ring and a nitrile group attached to the propyl chain makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanenitrile typically involves the following steps:

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, such as using continuous flow reactors or employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(5-bromo-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: Indazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.

    Medicine: The compound’s potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indazol-1-yl)propanenitrile is primarily related to its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways. The bromine atom and nitrile group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-(5-bromo-1H-indazol-1-yl)propanenitrile can be compared with other indazole derivatives, such as:

    3-(5-chloro-1H-indazol-1-yl)propanenitrile: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    3-(5-fluoro-1H-indazol-1-yl)propanenitrile: Contains a fluorine atom, which can influence its pharmacokinetic properties.

    3-(5-methyl-1H-indazol-1-yl)propanenitrile: The presence of a methyl group can alter its chemical and biological properties.

Properties

IUPAC Name

3-(5-bromoindazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-9-2-3-10-8(6-9)7-13-14(10)5-1-4-12/h2-3,6-7H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAALLXLVUFYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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